molecular formula C8H9BrN2O B2899994 2-Bromo-5-cyclobutoxypyrazine CAS No. 1086382-86-6

2-Bromo-5-cyclobutoxypyrazine

Cat. No.: B2899994
CAS No.: 1086382-86-6
M. Wt: 229.077
InChI Key: FFXLCAOZFBAASS-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclobutoxypyrazine is a fascinating chemical compound with the molecular formula C8H9BrN2O. This compound is known for its versatility and finds applications in various scientific research fields, including pharmaceuticals and agriculture.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclobutoxypyrazine typically involves the bromination of 5-cyclobutoxypyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclobutoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-cyclobutoxypyrazine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include 2-azido-5-cyclobutoxypyrazine, 2-thio-5-cyclobutoxypyrazine, and 2-alkoxy-5-cyclobutoxypyrazine.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: The major product is 5-cyclobutoxypyrazine.

Scientific Research Applications

2-Bromo-5-cyclobutoxypyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxypyrazine
  • 2-Bromo-5-ethoxypyrazine
  • 2-Bromo-5-propoxypyrazine

Comparison: 2-Bromo-5-cyclobutoxypyrazine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-bromo-5-cyclobutyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXLCAOZFBAASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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